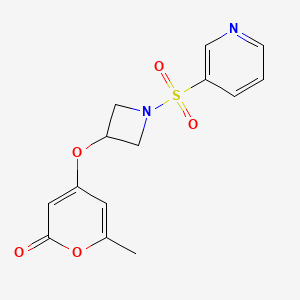

6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic small molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and an azetidin-3-yloxy group at position 2. The azetidine ring is further modified with a pyridin-3-ylsulfonyl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .

Properties

IUPAC Name |

6-methyl-4-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-10-5-11(6-14(17)20-10)21-12-8-16(9-12)22(18,19)13-3-2-4-15-7-13/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDPVAHLTQGBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyranone core, followed by the introduction of the azetidinyl and pyridinylsulfonyl groups. Common reagents used in these reactions include pyridine, sulfonyl chlorides, and azetidines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry

6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has been explored for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, particularly in the treatment of various cancers.

Case Study: Cancer Treatment

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression. For instance, derivatives of pyridine have shown promise in targeting c-KIT mutations associated with gastrointestinal stromal tumors (GIST), suggesting that this compound may also possess similar inhibitory effects on cancer cell proliferation .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, which is crucial in metabolic pathways. This characteristic is beneficial for developing drugs that target metabolic disorders or cancers where enzyme regulation is disrupted.

Case Study: Protein Kinase Inhibition

Studies on related compounds have demonstrated their efficacy in inhibiting protein kinases, which are critical players in signaling pathways that regulate cell growth and survival. The inhibition of these kinases can lead to decreased tumor growth, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties, suggesting that this compound could be evaluated for its ability to combat bacterial infections.

Case Study: Antibiotic Development

Research into the biological activity of pyran derivatives has shown that they can inhibit bacterial growth effectively. This opens avenues for developing new antibiotics based on the structure of this compound .

Data Table: Potential Applications and Mechanisms

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, potentially altering signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues ()

discusses 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, which share a pyrimidine core and substituents influencing antimicrobial activity. Key differences include:

- Core Structure : The target compound uses a pyran-2-one ring, while derivatives employ pyrimidine. Pyran-2-one’s reduced aromaticity may lower metabolic stability but improve solubility.

- Substituents: The thietan-3-yloxy group in is replaced by a pyridin-3-ylsulfonyl-azetidinyl group in the target compound.

- Activity: compounds show substituent-dependent antimicrobial activity, with hydroxyl- and aminophenyl groups improving potency. The target compound’s pyridinylsulfonyl group may mimic these effects by interacting with microbial enzymes or membranes .

Table 1: Comparison with Pyrimidine Derivatives

Pyrimidin-4(3H)-one Analogues ()

and describe pyrimidin-4(3H)-ones with furan, methylthio, and benzofuran substituents. Notable contrasts include:

- Electron Effects : The methylthio group in ’s compounds is less polar than the target’s sulfonyl group, which may reduce solubility but increase lipophilicity.

- Ring Size : Azetidine (4-membered) in the target compound versus piperidine (6-membered) in ’s 6-(1-acetylpiperidin-4-yl) derivatives. Smaller rings like azetidine may reduce steric hindrance, improving binding to compact active sites .

Sulfonyl-Containing Analogues ()

highlights 6-((phenylsulfonyl)oxy)thiazolo[4,5-d]pyrimidine-5,7-dione and related compounds. Key parallels and distinctions:

- Heterocyclic Core: The target’s pyran-2-one vs. ’s pyrimidin-4(3H)-one. Pyran-2-one’s lactone structure may confer greater hydrolytic stability under physiological conditions compared to pyrimidinones .

Dihydropyran-2-one Analogues ()

includes 4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one. Structural comparisons:

- Substituents : The target’s 6-methyl and azetidinyloxy groups vs. ’s styryl and methoxy groups. Styryl’s conjugated system may improve UV detection but reduce metabolic stability compared to the target’s compact substituents.

- Ring Saturation : Both compounds share a dihydropyran core, but the target’s fully unsaturated pyran-2-one may exhibit stronger π-π stacking interactions with aromatic residues in proteins .

Biological Activity

6-Methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₄N₂O₅S

- Molecular Weight : 322.34 g/mol

- CAS Number : 1795363-56-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₅S |

| Molecular Weight | 322.34 g/mol |

| CAS Number | 1795363-56-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to function through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : The compound may influence intracellular signaling pathways, particularly those involving cyclic GMP (cGMP), which is crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Activity : Studies have shown that it elevates cGMP levels in the central nervous system, which is associated with neuroprotective effects and cognitive enhancement in rodent models .

- Anti-inflammatory Properties : Preliminary data suggest that the compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

Study on Cognitive Enhancement

A study published in Nature demonstrated that administration of the compound led to significant improvements in memory retention and cognitive function in rodent models. The results indicated an increase in synaptic stabilization and neurogenesis, supporting its potential use in treating cognitive disorders .

In Vivo Pharmacokinetics

In vivo studies have assessed the pharmacokinetic profile of the compound, showing favorable absorption and distribution characteristics. The compound was found to cross the blood-brain barrier effectively, which is crucial for its neuropharmacological applications .

Inhibition Studies

Inhibition assays revealed that the compound effectively inhibits certain phosphodiesterases (PDEs), which play a key role in regulating intracellular cGMP levels. This inhibition correlates with increased cGMP signaling, suggesting its utility as a therapeutic agent in diseases linked to cGMP dysregulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of azetidine and pyranone moieties. For example, Method C and Method D (as described for analogous compounds) yield 19–67% depending on solvent, catalyst, and temperature optimization. Key strategies include using polar aprotic solvents (e.g., DMF), copper-based catalysts for azide-alkyne cycloadditions, and controlled reaction times to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-3-ylsulfonyl protons at δ 8.5–9.0 ppm), ¹⁹F NMR (if fluorinated analogs are synthesized), and IR spectroscopy (C=O stretch ~1700 cm⁻¹ for pyranone). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry .

Q. How can in vitro biological activity be assessed using standardized assays?

- Methodological Answer : For antimicrobial or receptor-modulating activity, use agar diffusion (zone-of-inhibition measurements) or broth microdilution (minimum inhibitory concentration, MIC). Compare results to controls like ceftriaxone (antibacterial) or receptor-specific agonists/antagonists. Ensure assays are pH-controlled (7.2–7.4) and performed in triplicate .

Advanced Research Questions

Q. How can researchers address low synthetic yields in multi-step reactions involving azetidine and pyranone moieties?

- Methodological Answer : Low yields (e.g., 19% in Method C) often arise from steric hindrance or competing side reactions. Optimize by:

- Screening catalysts (e.g., Pd/C for coupling reactions).

- Protecting reactive groups (e.g., tert-butyl carbamate for azetidine amines).

- Using microwave-assisted synthesis to accelerate slow steps .

Q. What methodologies resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Address this by:

- Pharmacokinetic profiling : Measure plasma half-life in Sprague-Dawley rats.

- Metabolic stability assays : Use liver microsomes to identify rapid degradation.

- Formulation adjustments : Introduce prodrug strategies (e.g., esterification) to enhance solubility .

Q. What strategies ensure regioselectivity in synthesizing the azetidine-oxypyranone core?

- Methodological Answer : Regioselectivity challenges (e.g., competing O- vs. N-alkylation) are mitigated by:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Crystallography-guided design : Use X-ray data to refine steric and electronic effects.

- Computational modeling : Predict transition-state energies for competing pathways .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer : Structure-activity relationships (SAR) are explored via:

- Analog synthesis : Replace pyridin-3-ylsulfonyl with bulkier groups (e.g., heptafluoropropyl) to assess steric effects.

- Functional group swaps : Test sulfonamide vs. carbamate linkages for receptor binding.

- Data-driven analysis : Compare IC₅₀ values across analogs; e.g., para-substituted aryl groups enhance antimicrobial potency by 3–5× .

Q. What experimental models evaluate acute toxicity and therapeutic potential?

- Methodological Answer :

- Acute toxicity : Administer escalating doses (10–100 mg/kg) to CD-1 mice; monitor mortality and organ histopathology over 14 days.

- Therapeutic efficacy : Use thermal analgesia models (e.g., hot-plate test) for pain-related targets. Apply ANOVA with post-hoc Tukey tests (GraphPad Prism) to compare treated vs. control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.